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Compound of Interest

Compound Name: N3-methylbutane-1,3-diamine

Cat. No.: B15306760

Abstract

These application notes provide a comprehensive overview of the experimental use of N3-
methylbutane-1,3-diamine, a chiral diamine that serves as a versatile ligand and building
block in synthetic chemistry. The document details its application in asymmetric catalysis,
specifically in the enantioselective reduction of prochiral ketones. While direct biological activity
data for N3-methylbutane-1,3-diamine is not extensively available in public literature, its
structural motif is a key component in various biologically active compounds. This report
outlines a detailed experimental protocol for its use as a catalyst and discusses the potential for
its derivatives in drug development based on the known bioactivities of similar 1,3-diamine-
containing molecules.

Chemical and Physical Properties

N3-methylbutane-1,3-diamine, more formally known as 3-methylbutane-1,3-diamine, is a
chiral organic compound. Its key properties are summarized in the table below.
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Property Value Reference
Molecular Formula C5H14N2 [1]
Molecular Weight 102.18 g/mol [1]

CAS Number 116473-67-7 [1]

IUPAC Name 3-methylbutane-1,3-diamine [1]

SMILES CC(C)(CCN)N [1]

Chirality Yes

Applications in Asymmetric Synthesis

Chiral diamines are crucial in asymmetric synthesis, where they can act as chiral ligands or
catalysts to control the stereochemical outcome of a reaction.[2][3] N3-methylbutane-1,3-
diamine, with its stereogenic center, is particularly useful in creating enantiomerically enriched
products.[3] One of its key applications is in the asymmetric reduction of prochiral ketones to
form chiral secondary alcohols, which are valuable intermediates in the synthesis of
pharmaceuticals.

Experimental Protocol: Asymmetric Reduction of a
Prochiral Ketone

This protocol describes the use of N3-methylbutane-1,3-diamine as a chiral ligand in the
borane-mediated asymmetric reduction of acetophenone to 1-phenylethanol.

Materials:

N3-methylbutane-1,3-diamine (chiral, enantiomerically pure)

Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF

Acetophenone

Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCI), 1 M solution

Sodium sulfate (Na2S04), anhydrous

Standard laboratory glassware and magnetic stirrer

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

o Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert
atmosphere, dissolve N3-methylbutane-1,3-diamine (0.1 mmol) in anhydrous THF (5 mL).

e To this solution, add BH3-THF solution (0.1 mmol, 0.1 mL of 1 M solution) dropwise at 0 °C.

 Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

e Reduction Reaction: Cool the catalyst solution to -30 °C.

e Add acetophenone (1.0 mmol) to the reaction mixture.

e Slowly add BH3-THF solution (1.2 mmol, 1.2 mL of 1 M solution) dropwise over 30 minutes,
maintaining the temperature at -30 °C.

e Stir the reaction mixture at -30 °C for 4 hours.

e Quenching and Workup: Quench the reaction by the slow addition of 1 M HCI (5 mL) at O °C.

o Separate the organic layer, and extract the agueous layer with diethyl ether (3 x 10 mL).

« Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.

 Purification: Remove the solvent under reduced pressure. Purify the crude product by
column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 1-
phenylethanol.

e Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Expected Outcome:
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The reaction is expected to yield the chiral alcohol with a significant enantiomeric excess,
demonstrating the effectiveness of N3-methylbutane-1,3-diamine as a chiral ligand.

Biological Activity and Drug Development Potential

While specific pharmacological data for N3-methylbutane-1,3-diamine is scarce, the 1,3-
diamine motif is a well-established pharmacophore in a variety of bioactive molecules.[2]
Derivatives of 1,3-diamines have been shown to exhibit a range of biological activities,
including antibacterial, antifungal, and anticancer properties. The presence of the two nitrogen
atoms allows for interactions with various biological targets through hydrogen bonding and
electrostatic interactions.

The table below summarizes the reported biological activities of compounds containing a 1,3-
diamine or similar pharmacologically relevant scaffolds. This data can guide the design of new
drug candidates based on the N3-methylbutane-1,3-diamine backbone.

Compound Class Biological Activity Reported IC50/MIC Reference

Pyrazolopyridinyl sGC stimulation IC50 =0.11 uM (for a 4]
pyrimidine derivatives (vasodilation) diamino analog)
Piperidine-based Dopamine transporter  Ki values dependent 5]
oxadiazoles (DAT) affinity on substituent size
1,3,4-Oxadiazole ) Potency comparable
o Antifungal _ [6]
derivatives to miconazole
Curcumin 3,4- o Greater activity than
] o Anti-inflammatory ] [7]
dihydropyrimidinones curcumin
Novel triazoles with o Inhibition rates up to
) ) Fungicidal [8]
1,3-dioxolane rings 84.1% at 50 mg/L

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the experimental workflow for the asymmetric reduction and a
hypothetical signaling pathway that could be targeted by derivatives of N3-methylbutane-1,3-
diamine, based on its potential as a scaffold for kinase inhibitors.
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Caption: Experimental workflow for the asymmetric reduction of acetophenone.
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Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

N3-methylbutane-1,3-diamine is a valuable chiral auxiliary for asymmetric synthesis, with a
straightforward application in the enantioselective reduction of ketones. While direct evidence
of its biological activity is limited, its structural features make it an attractive scaffold for the
development of novel therapeutic agents. The provided protocol serves as a starting point for
researchers to explore the utility of this compound in their synthetic endeavors, and the
conceptual framework for its potential in drug discovery opens avenues for further investigation
into its derivatives. Further research is warranted to explore the full range of its catalytic
capabilities and to synthesize and evaluate derivatives for various pharmacological
applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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